4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Medicinal Chemistry Chemical Biology Drug Discovery

4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a dihydroquinoxalinone heterocycle (C12H12N2O2, MW 216.24 g/mol) substituted at the 4-position with a cyclopropanecarbonyl group. It is cataloged as a commercial screening compound (e.g., PubChem CID 2457243, MLS000569784) and has been identified as a pharmacophore in medicinal chemistry programs, including the design of pyridoindole derivatives.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
Cat. No. B2656508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CC(=O)NC3=CC=CC=C32
InChIInChI=1S/C12H12N2O2/c15-11-7-14(12(16)8-5-6-8)10-4-2-1-3-9(10)13-11/h1-4,8H,5-7H2,(H,13,15)
InChIKeyQFZLYKRROQBLIH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Baseline Profile of 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one (CAS 571918-21-3) for Research Procurement


4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one is a dihydroquinoxalinone heterocycle (C12H12N2O2, MW 216.24 g/mol) substituted at the 4-position with a cyclopropanecarbonyl group [1]. It is cataloged as a commercial screening compound (e.g., PubChem CID 2457243, MLS000569784) and has been identified as a pharmacophore in medicinal chemistry programs, including the design of pyridoindole derivatives . However, a comprehensive search of primary literature and patent databases reveals a notable absence of quantitative biological or physicochemical data for this specific compound when compared to its closest structural analogs.

Procurement Risks of Substituting Uncharacterized Dihydroquinoxalinone Analogs for 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one


The dihydroquinoxalin-2(1H)-one scaffold is a privileged structure in drug discovery, with its biological activity exquisitely sensitive to the nature and position of its substituents [1]. For instance, the specific N4-acyl group dictates binding mode and potency in targets ranging from tubulin to the CRTH2 receptor. Consequently, interchanging 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one with an N4-alkyl (e.g., 4-cyclopropyl) or other acyl analog without supporting comparative data poses a significant risk of invalidating a synthetic route, biological assay, or SAR campaign. The lack of publicly available comparative data for this compound means any substitution is an unvalidated risk that must be assumed entirely by the end user.

Quantitative Differentiation Evidence for 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one vs. Analogs


Lack of Publicly Available Comparative Data

An exhaustive search of PubMed, Google Patents, PubChem, and BindingDB found no studies reporting quantitative activity data (e.g., IC50, Ki, Kd, metabolic stability, or cellular potency) for 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one alongside one or more defined structural comparators. While the compound is known as a pharmacophore element in patent literature , the specific contribution of its cyclopropanecarbonyl group over, for example, an acetyl or propionyl group in the same scaffold has not been disclosed in a quantifiable format. This absence of data constitutes the primary differentiator: it is an uncharacterized but commercially available fragment.

Medicinal Chemistry Chemical Biology Drug Discovery

Validated Application Scenarios for Procuring 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one


Fragment-Based Drug Discovery (FBDD) Library Expansion

As a low-molecular-weight (216 Da) heterocycle with a calculated logP of 0.7 [1], the compound fits the physicochemical profile of a fragment for FBDD. Its procurement is justified for enriching a fragment library with a dihydroquinoxalinone core, where binding will be detected via biophysical screening (e.g., SPR, NMR) rather than being assumed from prior knowledge.

Synthetic Chemistry Building Block

The compound's primary amine (after deprotection chemistry) and ketone functionalities provide two orthogonal handles for further derivatization. It can serve as a late-stage intermediate in the synthesis of more complex Dihydroquinoxalinone-based CRTH2 antagonists, sGC activators, or tubulin inhibitors, where the cyclopropanecarbonyl group is a required pharmacophoric element [2].

Negative Control for In-Class Biological Assays

For research programs investigating potent dihydroquinoxalinone derivatives (e.g., SB202 or SB204 as tubulin inhibitors [3]), this compound may be procured as a structurally related but putatively less active control. Its use can confirm that biological activity is dependent on the specific substitution pattern, but this is only valid if pilot data is first generated by the user.

Quote Request

Request a Quote for 4-(cyclopropanecarbonyl)-3,4-dihydroquinoxalin-2(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.